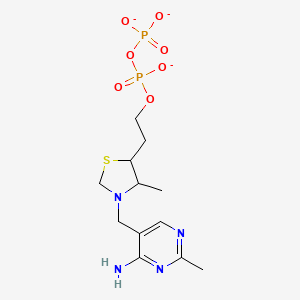

Tetrahydrothiamin pyrophosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N4O7P2S-3 |

|---|---|

Molecular Weight |

425.32 g/mol |

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H22N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11H,3-4,6-7H2,1-2H3,(H,20,21)(H2,13,14,15)(H2,17,18,19)/p-3 |

InChI Key |

QMLRZDVHAMEWFV-UHFFFAOYSA-K |

Canonical SMILES |

CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Synonyms |

tetrahydro-TPP tetrahydrothiamine pyrophosphate |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations of Tetrahydrothiamin Pyrophosphate

Chemical Synthesis Approaches for Tetrahydrothiamin Pyrophosphate Analogs

The primary route to synthesizing this compound involves the chemical reduction of its parent compound, thiamine (B1217682) pyrophosphate. This approach directly converts the biologically active coenzyme into its reduced analogue.

A well-established method for preparing this compound is the reduction of thiamine pyrophosphate using a borohydride (B1222165) reagent, such as sodium borohydride. nih.gov This reaction specifically targets the C=N bond within the thiazolium ring of TPP. The reduction converts the planar, aromatic thiazolium heterocycle into a non-planar, saturated thiazolidine (B150603) ring. nih.gov This transformation is a critical step as it introduces two new chiral centers into the molecule, fundamentally altering its three-dimensional structure. nih.gov The process is also used more broadly in chemistry to reduce imines and related functional groups. nih.gov

Stereochemical Elucidation of this compound Diastereomers

The reduction of the thiazolium ring to a thiazolidine ring in the synthesis of H4TPP creates chiral centers at the C(2) and N(3) positions. This results in the formation of four distinct stereoisomers. nih.gov These stereoisomers consist of two pairs of diastereomers, each of which is a racemic mixture (a pair of enantiomers). nih.gov The diastereomers are designated as cis and trans based on the relative orientation of the substituents on the thiazolidine ring.

The mixture of diastereomers produced during the synthesis can be separated to study the properties of the individual isomers. nih.gov Research has shown that the major and minor diastereomers can be resolved, allowing for their individual characterization. nih.gov The major product from the borohydride reduction is inferred to be the cis diastereomer, while the minor product is the trans diastereomer. nih.gov Techniques such as reversed-phase liquid chromatography (RPLC) are powerful tools for separating geometric isomers like cis and trans phospholipids, indicating the types of methods applicable in this context. researchgate.net

The assignment of the cis and trans configurations to the separated diastereomers of this compound is accomplished using advanced spectroscopic techniques. nih.gov ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy, specifically through the measurement of the Nuclear Overhauser Effect (NOE), is a crucial tool for this purpose. nih.govucl.ac.uk

The Nuclear Overhauser Effect is a phenomenon where the intensity of one nuclear resonance in an NMR spectrum is altered by irradiating a nearby nucleus. youtube.comyoutube.com This effect is mediated through space by dipolar coupling and its magnitude is highly dependent on the distance between the nuclei, typically falling off with the inverse sixth power of the distance (r⁻⁶). ucl.ac.uk Therefore, a strong NOE is observed between protons that are close to each other in space, whereas a weak or absent NOE is seen for protons that are far apart. youtube.com

In the case of H4TPP, the spatial relationship between protons on the newly formed thiazolidine ring differs between the cis and trans isomers. By irradiating specific protons and observing which other protons show an enhanced signal, chemists can deduce the stereochemistry. nih.gov This method allowed for the inference that the major diastereomer had a cis configuration and the minor diastereomer had a trans configuration. nih.gov

| Parameter | Details | Source(s) |

| Precursor | Thiamine Pyrophosphate (TPP) | nih.gov |

| Reaction | Borohydride Reduction | nih.gov |

| Product | This compound (H4TPP) | nih.gov |

| Stereoisomers Formed | 4 (Two diastereomeric pairs) | nih.gov |

| Diastereomer Separation | Major (cis) and Minor (trans) diastereomers were separated. | nih.gov |

| Characterization Method | ¹H NMR Nuclear Overhauser Effects (NOE) | nih.gov |

Derivatization Strategies for Novel this compound Analogues

The development of novel analogues of TPP and its derivatives is a key strategy for investigating the function of TPP-dependent enzymes and developing potent inhibitors. cam.ac.uk These strategies often involve modifying one of the three key components of the thiamine molecule: the pyrimidine (B1678525) ring, the thiazolium ring (or its reduced form), or the pyrophosphate side chain.

Several derivatization approaches have been explored:

Heterocyclic Ring Replacement: A common strategy involves replacing the thiazolium ring of thiamine with a different heterocyclic system. cam.ac.uk For instance, novel analogues have been synthesized where the thiazolium ring is replaced by a triazole ring, which, after pyrophosphorylation, resulted in extremely potent enzyme inhibitors. rsc.org

Modification of the C(2) Position: The C(2) position of the thiazole (B1198619) ring is central to its catalytic activity. wikipedia.org Analogues have been created by modifying this position. For example, 2-acetylthiamin pyrophosphate, an analogue representing a potential enzymatic reaction intermediate, was synthesized by the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate. nih.gov

Pyrophosphate Group Mimics: The pyrophosphate tail is crucial for anchoring the coenzyme to the enzyme. nih.gov Strategies include synthesizing analogues with mimics of the pyrophosphate group to explore structure-activity relationships. rsc.org The chemical synthesis of the pyrophosphate bond itself is a critical, and often challenging, step in creating such analogues. nih.gov

These derivatization strategies provide a toolbox for medicinal chemists to create a wide array of novel compounds based on the this compound scaffold, enabling detailed studies of enzyme mechanisms and the development of selective inhibitors. cam.ac.uknih.gov

Molecular Interactions and Enzymatic Inhibition Mechanisms of Tetrahydrothiamin Pyrophosphate

Competitive Inhibition Kinetics of Tetrahydrothiamin Pyrophosphate with TPP-Dependent Enzymes

Research indicates that this compound behaves as a potent inhibitor of the pyruvate (B1213749) decarboxylase (E1) component of the Escherichia coli pyruvate dehydrogenase complex, likely through a competitive inhibition mechanism by binding to the TPP active site. nih.gov The potency of inhibition is dependent on the specific stereoisomer of ThThDP, with some isomers binding more tightly than the natural coenzyme, TPP. nih.gov

Analysis of Dissociation Constants (Kd) and Inhibition Constants (Ki)

Detailed kinetic analyses have focused on the dissociation constants (Kd) for the stereoisomers of ThThDP with the E1 component of the pyruvate dehydrogenase complex. The study of these isomers, separated into their major (inferred cis-configuration) and minor (inferred trans-configuration) diastereomers, revealed significant differences in binding affinity. nih.gov The cis isomers of ThThDP were found to bind more tightly to the enzyme than TPP itself, whereas the trans isomers exhibited binding affinity similar to that of TPP. nih.gov

The estimated dissociation constants highlight the stereospecificity of the enzyme's active site. nih.gov While specific inhibition constants (Ki) for the competitive inhibition are not detailed in the available literature, the Kd values provide a strong indication of the inhibitory potential of these analogs.

Table 1: Estimated Dissociation Constants (Kd) for this compound Stereoisomers with Pyruvate Dehydrogenase E1 Component

| Stereoisomer Configuration | Relative Binding Affinity Compared to TPP |

| Cis Isomers | Tighter |

| Trans Isomers | Approximately Equal |

This table is based on findings from the study of ThThDP with the E1 component of the pyruvate dehydrogenase complex from E. coli. nih.gov

Specificity of this compound Binding to Thiamine (B1217682) Pyrophosphate Active Sites

The inhibitory action of this compound is attributed to its ability to specifically target and occupy the thiamine pyrophosphate binding site on susceptible enzymes. nih.gov The structural similarity between ThThDP and TPP allows it to act as a competitive inhibitor, preventing the binding of the natural coenzyme and thus halting the catalytic cycle.

Pyruvate Dehydrogenase Complex (PDC) E1 Component Inhibition

This compound has been demonstrated to be a potent inhibitor of the pyruvate decarboxylase (E1) component of the E. coli pyruvate dehydrogenase complex. nih.gov The binding is specific to the TPP-binding site on the E1 subunit. The differing affinities of the cis and trans stereoisomers underscore the precise conformational requirements of the active site for ligand binding. nih.gov The tighter binding of the cis isomers suggests that this configuration is more complementary to the enzyme's active site architecture than the natural coenzyme under certain conditions. nih.gov

Pyruvate Decarboxylase (PDC) Inhibition

While ThThDP is a known inhibitor of the pyruvate decarboxylase component of the PDC from E. coli, specific kinetic studies detailing the inhibition constants (Ki) and dissociation constants (Kd) for the interaction of ThThDP with isolated pyruvate decarboxylase enzymes (e.g., from yeast or Zymomonas mobilis) are not extensively documented in the reviewed scientific literature.

Transketolase Inhibition Studies

Detailed studies focusing on the inhibition of transketolase by this compound, including the determination of inhibition or dissociation constants, are not available in the currently reviewed literature. Research on transketolase inhibitors has more commonly focused on other TPP analogs.

Mechanistic Insights into Enzyme-Analog Interactions

The study of this compound provides valuable insights into the enzyme-coenzyme interactions within the active site of TPP-dependent enzymes. Experiments involving the borohydride (B1222165) reduction of TPP while it is bound to the E1 component of the pyruvate dehydrogenase complex suggest that the enzyme enhances the reactivity of the TPP's thiazole (B1198619) ring. nih.gov This is likely due to polarization of the N=C bond within the ring, facilitated by a hydrophobic or positively charged environment within the protein's catalytic site. nih.gov

The potent inhibition by ThThDP stereoisomers further illuminates the nature of this interaction. The reduction of the thiazolium ring to a thiazolidine (B150603) ring in ThThDP removes the key catalytic feature of TPP but creates a stable analog that can still bind tightly within the active site. The stereospecificity of this binding, where cis isomers are preferred, reveals the precise geometric constraints imposed by the enzyme on its coenzyme. nih.gov This high affinity for a non-reactive analog suggests that the enzyme contributes significantly to the stabilization of the bound ligand, a fundamental aspect of its catalytic mechanism.

Influence on Thiazole Ring Reactivity and Catalytic Proton Transfer

The catalytic activity of TPP is centered on the C2 carbon of its thiazolium ring. The protein environment of TPP-dependent enzymes plays a critical role in enhancing the reactivity of this thiazole ring. It is thought that the enzyme polarizes the >+N=C bond, placing it in proximity to a hydrophobic or positively charged region within the protein's active site. nih.gov This polarization facilitates the deprotonation of C2 to form a reactive ylide, which is the key step in catalysis.

In the case of ThTPP, the reduction of the thiazolium ring to a thiazolidine ring eliminates the positive charge on the nitrogen atom and alters the electronic structure. This change fundamentally impacts its ability to participate in the catalytic proton transfer necessary for the formation of the reactive ylide intermediate. The interaction of enzyme-bound TPP with reducing agents like sodium borohydride further highlights the enhanced reactivity of the thiazole ring. The rapid inhibition of enzyme activity in the presence of TPP and borohydride is attributed to the reduction of the enzyme-bound coenzyme, forming ThTPP at the catalytic site. nih.gov

Role of Protein Environment in Modulating Analog Binding and Inhibition

The protein environment of the enzyme's active site is not only crucial for catalysis but also for the binding of TPP and its analogs like ThTPP. ThTPP exists as a mixture of four stereoisomers due to the creation of two new chiral centers on the thiazolidine ring during its synthesis. These stereoisomers consist of two diastereomers, each being a racemic mixture. nih.gov

Studies on the pyruvate dehydrogenase (E1) component of the pyruvate dehydrogenase complex from Escherichia coli have shown that these stereoisomers exhibit different binding affinities. The cis isomers of ThTPP have been found to bind more tightly to the enzyme than TPP itself, while the trans isomers bind with an affinity comparable to TPP. nih.gov This suggests that the specific three-dimensional conformation of the active site can differentiate between these stereoisomers, favoring the binding of certain configurations over others. The binding of these potent ThTPP inhibitors is believed to occur at the TPP-binding site on the E1 component. nih.gov

Table 1: Binding Affinities of this compound Stereoisomers to Pyruvate Dehydrogenase (E1)

| Stereoisomer | Relative Binding Affinity Compared to TPP |

| cis isomers | Tighter |

| trans isomers | Similar |

Analysis of Enzyme Inactivation and Reactivation Profiles

The interaction of ThTPP with TPP-dependent enzymes leads to potent inhibition. The formation of ThTPP in situ by the reduction of enzyme-bound TPP with sodium borohydride results in a rapid inactivation of the enzyme. nih.gov This inhibition is a direct consequence of the stable ThTPP occupying the active site and preventing the binding and turnover of the natural coenzyme, TPP.

Interestingly, following the initial rapid inhibition by borohydride, a spontaneous reactivation of the enzyme has been observed. nih.gov This reactivation is not due to the dissociation of the tightly bound ThTPP. Instead, it is attributed to the formation of a different, weakly binding inhibitor at the catalytic site during the reduction process. nih.gov This observation suggests a complex series of events at the active site following the introduction of a reducing agent in the presence of TPP, leading to both a potent, long-lasting inhibition by ThTPP and a transient inhibition by another, less stable product.

Structural Biology and Computational Studies of Tetrahydrothiamin Pyrophosphate Enzyme Complexes

Structural Characterization of Thiamine (B1217682) Pyrophosphate-Dependent Enzymes Relevant to Tetrahydrothiamin Pyrophosphate Research

Thiamine pyrophosphate (ThDP)-dependent enzymes constitute a large and diverse superfamily, crucial for metabolic processes across all domains of life. nih.gov These enzymes catalyze a variety of reactions, including the cleavage and formation of carbon-carbon, carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds. researchgate.net Despite their functional diversity, they share a common structural framework and a conserved cofactor, ThDP, the biologically active form of vitamin B1. nih.govnih.gov

The catalytic activity of these enzymes is intrinsically linked to their three-dimensional structure. They are typically oligomeric, often forming homodimers, where the active sites are located at the interface between subunits. nih.govnih.gov Each protomer is generally composed of three domains: the Pyrimidine (B1678525) (PYR) domain, the Pyrophosphate (PP) domain, and a third, more variable domain. researchgate.netnih.gov The ThDP cofactor binds in a deep cleft between the PYR and PP domains, adopting a characteristic "V-conformation" essential for catalysis. researchgate.net

Several highly conserved structural motifs are critical for ThDP binding and activation. A key feature is the "thiamine-binding fold," which includes a conserved sequence motif, GDGX(24,27)N, responsible for interacting with the pyrophosphate moiety of ThDP. nih.gov A universally conserved glutamate (B1630785) residue plays a pivotal role in maintaining the V-conformation and in the activation of the cofactor by protonating the N1' atom of the pyrimidine ring. researchgate.net The thiazolium ring of ThDP, the business end of the cofactor, is positioned deep within the active site, ready to engage with the substrate.

The active sites of ThDP-dependent enzymes are exquisitely shaped to bind specific substrates, ranging from simple 2-oxoacids like pyruvate (B1213749) to more complex sugar phosphates. mit.edu The architecture of these active sites, including the nature of the amino acid residues lining the cavity, dictates the substrate specificity and the type of reaction catalyzed. Understanding these structural features is paramount for comprehending how this compound, a reduced and non-catalytic analog of ThDP, interacts with and inhibits these enzymes.

Homology Modeling and Active Site Analysis of Inhibited Enzyme Systems

In the absence of experimentally determined structures, homology modeling provides a powerful tool to generate three-dimensional models of ThDP-dependent enzymes. This computational technique relies on the principle that proteins with similar sequences adopt similar structures. Given the high degree of structural conservation within the ThDP-dependent enzyme superfamily, homology modeling can produce reliable models, particularly for the conserved core domains.

The process begins with identifying a suitable template structure, a known experimental structure of a related enzyme with a high degree of sequence identity to the target enzyme. The sequence of the target enzyme is then aligned with the template sequence, and a 3D model is built based on the coordinates of the template. This initial model is then refined using energy minimization and molecular dynamics simulations to resolve any steric clashes and to achieve a more stable conformation.

Once a reliable model of the enzyme is obtained, the active site can be analyzed in detail. This involves identifying the key residues involved in ThDP binding and catalysis, as well as those that form the substrate-binding pocket. By superimposing the model with known structures of ThDP-enzyme complexes, the putative binding mode of ThDP can be predicted.

This approach is particularly valuable for studying enzyme systems that have been inhibited by this compound. By modeling the inhibited enzyme, researchers can gain insights into how H4ThDP binds within the active site. The model can reveal potential interactions between the inhibitor and active site residues, helping to explain the mechanism of inhibition. For instance, it can show how the reduced thiazolidine (B150603) ring of H4ThDP might interact differently with the surrounding residues compared to the thiazolium ring of ThDP, leading to a non-productive binding mode that blocks the enzyme's catalytic cycle.

Advanced Computational Chemistry Approaches

Molecular Docking Simulations of this compound Isomers in Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of H4ThDP, docking simulations are employed to explore how different isomers of this inhibitor might fit into the active sites of various ThDP-dependent enzymes.

The process involves generating a 3D structure of the H4ThDP isomer and the target enzyme, often obtained from X-ray crystallography or homology modeling. The docking software then systematically samples a large number of possible binding poses of the H4ThDP isomer within the enzyme's active site, evaluating the energetic favorability of each pose using a scoring function. The scoring function takes into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

These simulations can provide valuable insights into the binding mode of H4ThDP. They can predict the specific interactions between the inhibitor and the protein, such as hydrogen bonds with key active site residues or hydrophobic interactions with nonpolar pockets. Furthermore, docking can be used to compare the binding of different H4ThDP isomers, helping to explain any observed differences in their inhibitory potency. For example, simulations might reveal that one isomer can adopt a conformation that allows for more favorable interactions with the active site than another, leading to tighter binding and stronger inhibition.

Molecular Dynamics Simulations of Complex Stability and Conformational Changes

While molecular docking provides a static picture of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability of the complex and any conformational changes that may occur over time. acs.orgnih.gov

Furthermore, MD simulations can reveal subtle conformational changes in the enzyme upon binding of H4ThDP. nih.gov These changes can be crucial for understanding the mechanism of inhibition. For example, the binding of the inhibitor might induce a conformational change that locks the enzyme in an inactive state or prevents the binding of the substrate. By visualizing and analyzing these dynamic events, researchers can gain a deeper understanding of the molecular basis of inhibition by H4ThDP.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Catalytic Events

To gain a more accurate and detailed understanding of the catalytic events within the active site of ThDP-dependent enzymes, researchers often turn to hybrid quantum mechanical/molecular mechanical (QM/MM) methods. nih.gov These methods combine the accuracy of quantum mechanics (QM) for describing the electronically sensitive region of the active site with the efficiency of molecular mechanics (MM) for treating the rest of the protein. nih.gov

In a QM/MM simulation, the ThDP cofactor, the substrate, and a few key active site residues are treated with a QM method, which can accurately describe the breaking and forming of chemical bonds and the electronic rearrangements that occur during a reaction. The remainder of the protein and the surrounding solvent are treated with a less computationally expensive MM force field.

QM/MM studies have been instrumental in elucidating the catalytic mechanism of ThDP-dependent enzymes. nih.govnih.gov They have provided insights into the activation of the ThDP cofactor, the formation of key reaction intermediates, and the energetics of the entire catalytic cycle. researchgate.net While these studies have primarily focused on the natural catalytic process, the same methodology can be applied to study the interaction of H4ThDP with the enzyme.

By performing QM/MM calculations on the H4ThDP-enzyme complex, researchers can investigate the electronic effects of the reduced thiazolidine ring and how they alter the reactivity of the active site. These studies can help to explain at a fundamental level why H4ThDP acts as an inhibitor rather than a cofactor, providing a detailed picture of the electronic and energetic factors that govern its interaction with the enzyme.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. nih.govliverpool.ac.uk These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. nih.govresearchgate.net In the context of H4ThDP, SAR studies aim to understand how changes to its structure affect its ability to inhibit ThDP-dependent enzymes.

By synthesizing and testing a series of H4ThDP analogs, researchers can identify the key structural features that are important for inhibitory activity. For example, modifications can be made to the thiazolidine ring, the pyrimidine ring, or the pyrophosphate tail. The inhibitory potency of each analog is then determined using enzymatic assays.

The results of these studies can be used to build a SAR model, which relates the structural features of the analogs to their inhibitory activity. This model can then be used to design new, more potent, and selective inhibitors. For instance, if the SAR study reveals that a particular substituent on the thiazolidine ring enhances inhibitory activity, this information can be used to guide the synthesis of new analogs with even more favorable substituents at that position.

The following table summarizes hypothetical SAR data for a series of H4ThDP analogs, illustrating how structural modifications can influence inhibitory potency against a generic ThDP-dependent enzyme.

| Compound | Modification | IC50 (µM) |

| This compound | None | 10 |

| Analog 1 | Methyl group at N3 of thiazolidine ring | 5 |

| Analog 2 | Phenyl group at C2 of thiazolidine ring | 50 |

| Analog 3 | Replacement of pyrophosphate with a single phosphate (B84403) group | 100 |

| Analog 4 | Hydroxyl group at C4 of pyrimidine ring | 25 |

This data suggests that a small alkyl substituent at the N3 position of the thiazolidine ring may enhance binding, while a bulky group at the C2 position is detrimental. It also highlights the critical importance of the pyrophosphate moiety for potent inhibition.

Analytical Methodologies for Tetrahydrothiamin Pyrophosphate Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental to the structural characterization and quantification of tetrahydrothiamin pyrophosphate. These techniques provide detailed information about the molecule's atomic arrangement and concentration in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the three-dimensional structure of molecules like this compound. The reduction of the thiazolium ring in thiamin pyrophosphate (TPP) to a thiazolidine (B150603) ring in H4TPP introduces two new chiral centers, resulting in four possible stereoisomers. nih.gov

¹H NMR spectroscopy has been instrumental in assigning the relative stereochemistry of these isomers. Specifically, the nuclear Overhauser effect (NOE) can be used to distinguish between cis and trans diastereomers. nih.gov By irradiating specific protons and observing which other protons are spatially close enough to produce an NOE signal, the through-space proximity of atoms can be mapped. This information allows for the definitive assignment of the cis and trans configurations of the substituents on the thiazolidine ring. nih.gov For more complex structural analyses, especially of the pyrophosphate moiety, ³¹P NMR spectroscopy can be employed to provide information about the phosphorus environment.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Mechanistic Studies

Mass spectrometry (MS) is an essential technique for the identification and quantification of this compound. It provides a highly sensitive and specific means of determining the molecular weight of the compound and its fragments. Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the structural elucidation of the molecule through controlled fragmentation.

In the context of H4TPP research, MS and MS/MS are used to:

Confirm the identity of the synthesized or isolated compound by matching its mass-to-charge ratio (m/z) with the theoretical value.

Identify and characterize adducts or modifications to the molecule.

Study the mechanisms of enzyme-catalyzed reactions involving H4TPP. By analyzing the masses of intermediates and products, researchers can gain insights into the reaction pathway.

Detect pyrophosphate moieties. The fragmentation of molecules containing a pyrophosphate group often yields characteristic pyrophosphate-related ions, which can be a diagnostic indicator of the presence of this functional group. nih.gov

Different ionization techniques, such as electrospray ionization (ESI), are coupled with various mass analyzers, like time-of-flight (TOF) or ion cyclotron resonance (ICR), to perform these analyses. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for the separation of this compound from complex mixtures, such as reaction media or biological extracts, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of thiamin and its phosphate (B84403) esters, including this compound. The separation is typically achieved on a reversed-phase column, where the separation is based on the hydrophobicity of the analytes. nih.gov

Various detectors can be coupled with HPLC for the detection and quantification of H4TPP and related compounds:

UV Detector: Thiamin and its derivatives absorb ultraviolet (UV) light, allowing for their detection at specific wavelengths, such as 290 nm. sielc.com

Fluorescence Detector: A highly sensitive method involves the pre-column or post-column derivatization of the thiamin moiety to form a highly fluorescent thiochrome (B1210408) derivative. nih.govnih.gov This method offers excellent specificity and low detection limits.

Mass Spectrometer (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for the simultaneous separation, identification, and quantification of the analyte. researchgate.net

The choice of detector depends on the required sensitivity, selectivity, and the nature of the sample matrix.

| HPLC Method Parameters for Thiamine (B1217682) Pyrophosphate Analysis | |

| Column Type | Primesep SB, Reversed-phase |

| Mobile Phase | Acetonitrile and Buffer (e.g., Ammonium Formate) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV (290 nm), Fluorescence, Mass Spectrometry |

| Common Application | Quantification in whole blood, erythrocytes, and other biological samples |

Enzymatic Assays for Activity and Inhibition Quantification

Enzymatic assays are crucial for determining the biological activity of this compound, particularly its role as an inhibitor of TPP-dependent enzymes. These assays measure the rate of an enzymatic reaction, and how that rate is affected by the presence of H4TPP.

This compound has been shown to be a potent inhibitor of the pyruvate (B1213749) dehydrogenase (PDH) complex from Escherichia coli. nih.gov Enzymatic assays are used to quantify this inhibition by measuring the activity of the PDH complex in the presence and absence of H4TPP. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined from these assays, providing a quantitative measure of the inhibitor's potency.

Key aspects of enzymatic assays in H4TPP research include:

Monitoring Substrate Consumption or Product Formation: The rate of the enzymatic reaction can be followed by monitoring the decrease in substrate concentration or the increase in product concentration over time. This is often done using spectrophotometric or fluorometric methods.

Determining Inhibition Type: By performing the assay at different substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive) can be elucidated. mdpi.com For instance, the inhibition of the PDH complex by H4TPP is likely competitive with TPP, as it binds to the TPP-binding site on the E1 component. nih.gov

Quantifying Pyrophosphate: Since many TPP-dependent enzyme reactions involve the release or consumption of pyrophosphate (PPi), assays that quantify PPi can be used to measure enzyme activity. nih.gov These assays can be colorimetric or fluorometric and are often based on a coupled enzyme system where the PPi produced is used in a subsequent reaction that generates a detectable signal. nih.gov

| Enzymatic Inhibition by this compound Stereoisomers | |

| Target Enzyme | Pyruvate Dehydrogenase (E1 component) from E. coli |

| Inhibitor | This compound (H4TPP) stereoisomers |

| Observation | cis isomers of H4TPP bind more tightly than TPP. |

| Observation | trans isomers of H4TPP bind with similar affinity to TPP. |

| Binding Site | Likely the TPP-binding site on the E1 subunit. |

Application of Tetrahydrothiamin Pyrophosphate As a Research Tool

Probing the Catalytic Mechanism of Thiamine (B1217682) Pyrophosphate-Dependent Enzymes

ThTTP and its derivatives have been instrumental in elucidating the intricate catalytic cycles of TPP-dependent enzymes. By acting as potent inhibitors that mimic certain states of the natural cofactor, these molecules can effectively trap enzymatic reactions at specific steps, allowing for detailed mechanistic studies.

A significant example of this application is in the study of the E. coli pyruvate (B1213749) dehydrogenase (PDH) complex. ThTTP, in which the thiazolium ring of TPP is reduced to a thiazolidine (B150603) ring, acts as a potent inhibitor of the pyruvate decarboxylase (E1) component of this complex. nih.gov The binding of ThTTP to the TPP-binding site on E1 allows researchers to probe the environment of the active site and understand the forces that contribute to the catalytic power of the enzyme. nih.gov Experiments involving the borohydride (B1222165) reduction of TPP in the presence of the E1 component led to rapid inhibition, suggesting that the enzyme enhances the reactivity of the thiazole (B1198619) ring when bound. This observation is consistent with the polarization of the N=C bond of TPP within a hydrophobic or positively charged region of the active site, a key aspect of the proposed catalytic mechanism. nih.gov

Furthermore, the use of different stereoisomers of ThTTP has provided a nuanced understanding of the stereochemical requirements of the active site. The four stereoisomers of ThTTP, arising from the two chiral centers created during the reduction of the thiazolium ring, exhibit different binding affinities for the PDH complex. nih.gov This differential binding helps to map the three-dimensional space of the active site and understand how the enzyme orients the cofactor for catalysis.

Another TPP analog, thiamin thiazolone pyrophosphate (TTPP), has been employed as a transition state analog to compare the catalytic mechanisms of different TPP-dependent enzymes. Studies have shown that while TTPP is a potent transition state analog for the partial reaction of pyruvate dehydrogenase, it is not an effective one for transketolase. nih.gov This difference has been attributed to the varying polarities of the active sites of these enzymes. The hydrophobic active site of pyruvate decarboxylase is thought to stabilize a neutral transition state, which is mimicked by the uncharged thiazole portion of TTPP. nih.gov In contrast, the more polar active site of transketolase, which contains charged amino acid residues, is less favorable for such a neutral intermediate. nih.gov These comparative studies using TPP analogs highlight the subtle yet critical differences in the catalytic strategies employed by enzymes within the same cofactor-dependent family.

The mechanism of the pyruvate dehydrogenase complex involves several steps, including the decarboxylation of pyruvate and the subsequent transfer of the acetyl group. The binding of pyruvate to TPP forms a hydroxyethyl-TPP intermediate. youtube.comyoutube.com ThTTP and its analogs, by competing with TPP, can arrest this process, allowing for the study of the initial binding events and the subsequent steps of the catalytic cycle.

Investigating Substrate Binding and Conformational Changes in Enzyme Active Sites

The binding of cofactors and substrates to enzymes often induces significant conformational changes that are essential for catalysis. ThTTP and its stereoisomers have proven to be excellent tools for investigating these dynamic processes in TPP-dependent enzymes.

The differential binding affinities of the cis and trans isomers of ThTTP to the pyruvate decarboxylase (E1) component of the E. coli pyruvate dehydrogenase complex provide direct evidence of the specific stereochemical requirements of the TPP-binding site. nih.gov The cis isomers of ThTTP were found to bind more tightly to the enzyme than TPP itself, whereas the trans isomers exhibited binding affinities similar to that of the natural cofactor. nih.gov This suggests that the enzyme's active site has a distinct preference for a particular conformation of the cofactor, and that the binding of an analog with a different shape can reveal details about the topology of the binding pocket.

The study of tetrahydrodipicolinate N-succinyltransferase, although not a TPP-dependent enzyme, provides a general model for how ligand binding can induce significant conformational changes that are crucial for catalysis. In this enzyme, the binding of the amino acid substrate and coenzyme A causes a flexible loop and the C-terminus of adjacent subunits to cover the active site groove, forming a tunnel. nih.gov This conformational change shields the reactants from the solvent and orients them for the chemical reaction. nih.gov It is plausible that similar, albeit distinct, conformational changes are induced by the binding of ThTTP and other TPP analogs to TPP-dependent enzymes, and these analogs serve as valuable tools to trap and study these otherwise transient structural rearrangements.

Development of Chemical Probes for Cellular Thiamine Metabolism Studies

Understanding the intricate pathways of thiamine metabolism and transport within a cellular context requires the development of specialized chemical probes. ThTTP and its derivatives have served as foundational structures for the creation of such probes, enabling researchers to investigate the function of TPP-dependent enzymes and thiamine transporters in living cells.

A major challenge in studying TPP-dependent enzymes in a cellular environment is the high polarity of TPP, which prevents it from readily crossing cell membranes. To overcome this, researchers have focused on developing membrane-permeable thiamine and TPP analogs. cam.ac.uk These probes are often designed as prodrugs that can enter the cell and are then converted into the active inhibitor, or as neutral analogs that mimic the key features of TPP without the prohibitive charge. nih.gov

An example of this approach is the development of open-chain thiamine analogs. These compounds are designed to be less polar than TPP and can therefore penetrate cell membranes more effectively. rsc.orgchemrxiv.org Once inside the cell, they can inhibit TPP-dependent enzymes, allowing for the study of the cellular consequences of this inhibition. Some of these open-chain analogs have been shown to be potent inhibitors of the pyruvate dehydrogenase E1-subunit (PDH E1), a key enzyme in cellular metabolism. chemrxiv.org

To visualize and track the movement of thiamine transporters within cells, researchers have employed protein fusion techniques. For instance, the human thiamine transporter-1 (hTHTR1) has been fused with green fluorescent protein (GFP). nih.gov By creating a series of truncations of this fusion protein, researchers were able to identify the molecular determinants necessary for the proper trafficking and targeting of the transporter to the plasma membrane. nih.gov These studies revealed that the integrity of the protein's backbone and microtubule-based trafficking processes are critical for its function. nih.gov Such fluorescently tagged proteins act as probes to study the dynamics of thiamine uptake and the effects of mutations associated with thiamine-responsive diseases.

The complexity of thiamine transport, involving multiple transporter proteins with different affinities and tissue distributions, underscores the need for a variety of chemical probes to dissect their individual roles. nih.govacs.org The development of ThTTP-based probes with varying selectivity for different transporters and TPP-dependent enzymes will be crucial for a comprehensive understanding of cellular thiamine homeostasis.

Rational Design Strategies for Enzyme Inhibitors and Biocatalysts

The insights gained from using ThTTP as a research tool have fueled the rational design of novel enzyme inhibitors and the engineering of biocatalysts with tailored properties. By understanding the structure of the active site and the mechanism of catalysis, scientists can design molecules that bind with high affinity and selectivity to a specific enzyme target.

A prominent strategy in the design of inhibitors for TPP-dependent enzymes is to create analogs that mimic the high-energy ylide form or the transition state of the TPP cofactor. nih.gov For example, triazole pyrophosphate, where the positively charged thiazolium ring of TPP is replaced by a neutral triazole ring, was found to be an extremely potent inhibitor of Zymomonas mobilis pyruvate decarboxylase, binding approximately 10,000 times tighter than TPP itself. nih.gov This tight binding is attributed to the neutral triazole ring mimicking the activated ylide form of TPP. nih.gov This principle has been extended to develop other potent inhibitors derived from the triazole scaffold. nih.gov

Another approach involves the synthesis of open-chain thiamine analogs. rsc.orgchemrxiv.org These molecules are designed to retain the key binding interactions of TPP while being synthetically more accessible and having improved drug-like properties, such as membrane permeability. Some of these open-chain analogs have been shown to be potent inhibitors of the pyruvate dehydrogenase E1-subunit (PDH E1). chemrxiv.org By modifying these open-chain structures, it is possible to target additional pockets in the enzyme's active site, thereby increasing both the affinity and selectivity of the inhibitor. rsc.org

The rational design of inhibitors also extends to targeting specific TPP-dependent enzymes that are implicated in disease. For instance, transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, is a potential target for cancer therapy. nih.govmedchemexpress.com Researchers have developed thiamine analogs, such as 'N3'-pyridyl thiamine, as potent transketolase inhibitors. nih.gov To improve the pharmacokinetic properties of these inhibitors, prodrug strategies have been employed, where an oxidized form of the analog is administered and then reduced in vivo to the active drug. nih.gov

Beyond inhibitor design, the principles of rational design can be applied to the development of novel biocatalysts. By understanding how TPP-dependent enzymes catalyze specific reactions, it may be possible to engineer these enzymes to perform new and useful chemical transformations. While the direct use of ThTTP as a scaffold for biocatalyst development is less documented, the knowledge gained from studying its interaction with enzymes provides a foundation for such future endeavors. The ability to rationally design and evolve enzymes is a critical strategy for achieving efficient and sustainable biocatalysis for various industrial and therapeutic applications. nih.gov

Future Directions in Tetrahydrothiamin Pyrophosphate Research

Exploration of Novel Thiazolidine (B150603) Ring Modifications for Enhanced Selectivity

The thiazolidine ring is the core structural feature of THTPP, formed by the reduction of the thiazolium ring of ThPP. nih.gov This modification is central to its inhibitory action. Future research will focus on synthetically modifying this ring to enhance the selectivity of THTPP analogues for specific ThPP-dependent enzymes. The thiazolidine-4-one scaffold, for instance, is a versatile pharmacophore with a wide range of reported biological activities, and its modification at various positions (C-2, N-3, and C-5) has been a fruitful strategy for developing new therapeutic leads. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govresearchgate.netresearchgate.netacs.org By systematically altering the substituents on the thiazolidine ring, researchers can fine-tune the analogue's affinity and selectivity for different enzyme targets. For example, open-chain thiamine (B1217682) analogues have been shown to inhibit the pyruvate (B1213749) dehydrogenase (PDH) E1-subunit by occupying additional pockets in the enzyme beyond the ThPP-binding site, which presents new opportunities for improving affinity and selectivity. chemrxiv.org

Key research efforts in this area will include:

Stereospecific Synthesis: THTPP has two chiral centers, resulting in four stereoisomers. Early research showed that the cis isomers bind more tightly to the E. coli pyruvate dehydrogenase complex than the trans isomers. nih.gov Future work will involve the stereocontrolled synthesis of analogues to isolate the most potent and selective isomer for a given enzyme target.

Bioisosteric Replacement: Replacing the thiazolidine ring with other heterocyclic systems, such as triazoles, has already yielded extremely potent inhibitors of enzymes like pyruvate decarboxylase. researchgate.net Further exploration of different ring systems could lead to inhibitors with novel properties and improved selectivity.

Substituent Effects: A comprehensive analysis of how different functional groups attached to the thiazolidine ring influence binding affinity and selectivity will be critical. This involves studying a wide range of electronic and steric effects. Thiazolidinedione derivatives, for example, have been extensively studied for their diverse therapeutic potentials, which can be modulated by modifying the thiazole (B1198619) ring. nih.govresearchgate.netresearchgate.net

Table 1: Investigated Modifications of the Thiazolidine Ring and Related Structures

| Modification Type | Example Analogue/Scaffold | Key Finding/Potential | Primary Enzyme Target(s) |

|---|---|---|---|

| Ring Reduction | Tetrahydrothiamin Pyrophosphate (THTPP) | Potent inhibitor of ThPP-dependent enzymes. nih.gov | Pyruvate Dehydrogenase Complex nih.gov |

| Ring Replacement | Triazole-based ThPP analogues | Extremely potent inhibition (pM range). researchgate.net | Pyruvate Decarboxylase researchgate.net |

| Open-Chain Analogues | Hydroxamate-containing open-chain analogues | Potent, drug-like inhibitors with tighter binding to PDH E1 than ThPP. chemrxiv.org | Pyruvate Dehydrogenase (PDH) E1 chemrxiv.org |

| Heterocyclic Core Variation | Thiazolidine-2,4-diones | Broad therapeutic potential, including antimicrobial and anticancer activities. nih.govresearchgate.net | Dihydrodipicolinate Synthase, various others nih.govnih.gov |

Investigation of this compound Interactions with Diverse Thiamine Pyrophosphate-Binding Proteins Beyond Canonical Enzymes

While the primary targets of THTPP are well-characterized ThPP-dependent enzymes like pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, the cellular environment contains a broader spectrum of proteins that may interact with ThPP and its analogues. ontosight.ainih.gov Future research will delve into these non-canonical interactions to uncover new regulatory roles and potential off-target effects.

Thiamine and its pyrophosphate derivative have been shown to interact with proteins not classically defined as ThPP-dependent enzymes. For example, studies have indicated a non-competitive inhibitory interaction between both thiamine and ThPP with acetylcholinesterase (AChE), an important enzyme in the nervous system. mdpi.com This suggests that THTPP analogues could have effects on neuronal function independent of their roles in core metabolism.

Future research directions will likely involve:

Proteome-wide Screening: Employing techniques such as affinity purification-mass spectrometry to identify the complete interactome of THTPP in various cell types. This could reveal novel binding partners and previously unknown functions.

Allosteric Regulation Studies: Investigating whether THTPP analogues can act as allosteric modulators of protein function. Allosteric regulation, where a molecule binds to a site other than the active site to influence activity, is a key mechanism in controlling metabolic pathways. nih.govkhanacademy.org For instance, the binding of effectors to ACT domains in many amino acid metabolism enzymes controls their activity. nih.gov Similarly, cAMP acts as an allosteric activator for proteins like CRP and protein kinase A. wikipedia.org Exploring if THTPP can induce such conformational changes in non-canonical targets is a promising area.

Functional Characterization of New Interactions: Once novel binding partners are identified, detailed biochemical and cellular studies will be necessary to understand the functional consequences of these interactions. This could reveal new regulatory checkpoints in cellular metabolism or signaling. In C. elegans, it has been shown that TPP can be transported across cell membranes, suggesting the existence of specific transport or binding proteins that are not enzymes. nih.gov

Integration of Multi-Omics Data with Mechanistic Studies of this compound Action

To gain a holistic understanding of the cellular impact of THTPP, future research will increasingly rely on the integration of multiple "omics" datasets, including genomics, proteomics, and metabolomics. nih.gov This systems-biology approach can reveal network-level responses to THTPP treatment that are not apparent from single-target studies. nih.gov

By combining proteomics and metabolomics, researchers can simultaneously observe changes in protein expression and metabolite levels, providing a comprehensive snapshot of the metabolic rewiring induced by THTPP. nih.govacs.orgresearchgate.net For example, a multi-omics analysis of a fatty acid analogue against Mycobacterium smegmatis revealed broad disruptions in mycolic acid biosynthesis and pyrimidine (B1678525) metabolism, painting a more complete picture of its mechanism of action. nih.gov Similarly, integrated analyses have been used to understand the pathogenesis of diseases like high-altitude pulmonary hypertension and the effects of drugs on conditions like pulmonary fibrosis. nih.govnih.gov

Key applications of this integrated approach in THTPP research include:

Identifying Biomarkers of Target Engagement: Correlating the inhibition of specific enzymes by THTPP with downstream changes in metabolite profiles to develop robust biomarkers for assessing inhibitor efficacy in cellular or animal models.

Uncovering Resistance Mechanisms: Analyzing how cells adapt to long-term treatment with THTPP analogues by identifying changes in gene expression, protein levels, and metabolic fluxes that may confer resistance.

Mapping Pathway Perturbations: Using tools like MetaboAnalyst to map the integrated proteomic and metabolomic data onto known metabolic pathways, thereby visualizing the global impact of THTPP on cellular networks. nih.govacs.org

Computational Prediction of New this compound Analogues with Desired Inhibitory Profiles

Advances in computational chemistry and machine learning are revolutionizing drug discovery, and these tools will be instrumental in designing the next generation of THTPP analogues. youtube.com In silico methods allow for the rapid screening of vast virtual libraries of compounds and the prediction of their binding affinities and inhibitory activities before they are synthesized. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that relates the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By building and validating robust QSAR models for THTPP analogues, researchers can identify the key molecular descriptors that govern their inhibitory potency and selectivity. nih.gov

Future computational efforts will focus on:

Molecular Docking and Dynamics: Using software like AutoDock and SwissDock to simulate the binding of novel THTPP analogues to the active sites of target enzymes. nih.govswissdock.ch These simulations provide insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the enzyme-inhibitor complex and can guide the design of more potent inhibitors. acs.org Molecular dynamics simulations can further validate these interactions and assess the stability of the complex over time. acs.orgacs.org

Virtual Screening: High-throughput virtual screening of large chemical databases to identify new scaffolds that could mimic the inhibitory action of THTPP.

De Novo Design: Utilizing algorithms to design entirely new molecules that are optimized to fit the binding pocket of a target enzyme, potentially leading to inhibitors with completely novel chemical structures and improved pharmacological properties.

Table 2: Computational Approaches in THTPP Analogue Design

| Computational Method | Application | Expected Outcome | Example Software/Platform |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. youtube.comnih.gov | Identification of potent virtual hits; understanding of key binding interactions. | AutoDock, SwissDock nih.govswissdock.ch |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the activity of new compounds. nih.govnih.gov | A predictive model to guide the design of analogues with enhanced potency and selectivity. | DRAGON software nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of a protein-ligand complex. acs.org | Validation of docking poses; understanding of the dynamic behavior of the inhibitor in the active site. | Not applicable |

| Homology Modeling | Predicts the 3D structure of a target protein based on its amino acid sequence and a known experimental structure of a homologous protein. youtube.com | A 3D model of a target enzyme for which no experimental structure exists, enabling docking studies. | Not applicable |

Q & A

Q. How does tetrahydrothiamin pyrophosphate (THTPP) differ mechanistically from thiamin pyrophosphate (TPP) in enzymatic studies?

THTPP is a structural analog of TPP with a reduced thiazolidine ring, altering its electronic properties and binding affinity. Unlike TPP, THTPP acts as a potent inhibitor of the pyruvate dehydrogenase complex (PDHc) by competitively occupying the TPP-binding site on the E1 component. The stereochemistry of THTPP’s thiazolidine ring (cis vs. trans isomers) significantly influences inhibition efficacy, with cis isomers binding more tightly (Kd lower than TPP) . Methodologically, kinetic assays comparing THTPP and TPP binding, coupled with NMR-based structural analysis, are critical for elucidating these differences .

Q. What synthetic strategies are employed to prepare THTPP for experimental use?

THTPP is synthesized via sodium borohydride reduction of TPP, generating four stereoisomers due to two chiral centers on the thiazolidine ring. Separation of diastereomers (cis and trans) is achieved through chromatographic techniques, with nuclear Overhauser effect (NOE) NMR analysis confirming configurations . Researchers must monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography, as described in analogous phosphazene syntheses .

Q. What analytical techniques are essential for characterizing THTPP and its interactions with enzymes?

Key methods include:

- 1H NMR spectroscopy to resolve stereoisomers and confirm structural integrity via NOE effects .

- X-ray crystallography (when feasible) to determine binding modes in enzyme complexes (supplementary data in phosphazene studies provide methodological parallels) .

- Kinetic inhibition assays (e.g., measuring PDHc activity in the presence of THTPP isomers) to quantify Kd values and competitive binding dynamics .

Advanced Research Questions

Q. How do stereoisomers of THTPP influence experimental design in studying enzyme inhibition?

Q. What experimental approaches resolve contradictions between in vitro and in vivo THTPP inhibition data?

In vitro assays may show potent inhibition, while in vivo effects are transient due to competing metabolic pathways or enzyme reactivation. For example, sodium borohydride-induced THTPP formation in PDHc leads to spontaneous reactivation, likely via displacement by endogenous TPP. To address this, researchers should:

Q. How can THTPP be utilized to study cofactor-enzyme interactions in non-model organisms?

THTPP’s cross-species inhibitory effects (e.g., in E. coli PDHc) enable comparative studies. Researchers can:

- Clone and express PDHc subunits (e.g., pdhα/pdhβ genes) in heterologous systems, followed by inhibition assays .

- Modify cofactor-binding domains via site-directed mutagenesis to assess THTPP sensitivity .

- Combine cryo-EM with kinetic profiling to visualize THTPP binding in structurally uncharacterized enzymes .

Q. What methodological challenges arise when quantifying THTPP in complex biological matrices?

Endogenous TPP and phosphorylated metabolites can interfere with THTPP detection. Solutions include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring for THTPP-specific fragments .

- Enzymatic depletion of TPP using apoenzymes (e.g., PDHc E1 subunit) to isolate THTPP signals .

- Validation via spike-recovery experiments in cellular lysates to account for matrix effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported THTPP inhibition potencies across studies?

Variability may stem from:

- Stereoisomeric purity : Unresolved mixtures skew Kd measurements. Mitigate via rigorous isomer separation and NMR validation .

- Enzyme source differences : PDHc from E. coli vs. mammalian systems may exhibit distinct cofactor-binding kinetics. Standardize enzyme preparations and assay conditions .

- Buffer composition : Mg²⁺ or Ca²⁺ ions modulate THTPP-enzyme interactions. Include ion-chelating controls (e.g., EDTA) in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.